Lisuride
Overview
Description
Lisuride is an anti-Parkinson drug chemically related to the dopaminergic ergoline Parkinson’s drugs . It is the second oldest dopamine (DA) agonist in clinical use (after bromocriptine) and the most potent one .
Synthesis Analysis
Lisuride is a semi-synthetic ergot derivative . It is an 8-α-aminoergoline and was synthesized from simple aromatic precursors . The successful strategy relies on the coupling, dearomatization, and cyclization of a halopyridine with a 4-haloindole derivative in 6 total synthetic steps from commercial starting materials .Molecular Structure Analysis
Lisuride has a chemical formula of C20H26N4O . It is a small molecule with an average weight of 338.4466 and a monoisotopic mass of 338.210661474 .Chemical Reactions Analysis
Lisuride binds to the 5-HT(1A) and 5-HT(2A/2C) receptors . It is also thought to bind to the dopamine receptor and to act as a dopamine agonist . Evidence has also emerged that Lisuride also binds to the Histamine H1 receptor .Physical And Chemical Properties Analysis
Lisuride is a small molecule with an average weight of 338.4466 and a monoisotopic mass of 338.210661474 . It has a chemical formula of C20H26N4O .Scientific Research Applications
1. Neurological Applications
Parkinson's Disease:
- Lisuride has shown promising results in the treatment of Parkinson's disease. Studies reveal its effectiveness in improving symptoms such as tremor, rigidity, akinesia, and postural deformity in patients with idiopathic, postencephalitic, or drug-induced parkinsonism (Parkes, Schachter, Marsden, Smith, & Wilson, 1981); (Gopinathan, Teravainen, Dambrosia, Ward, Sanes, Stuart, Evarts, & Calne, 1981); (Lieberman, Goldstein, Leibowitz, Neophytides, Gopinathan, Walker, & Pact, 1981); (Lieberman, Goldstein, Neophytides, Kupersmith, Leibowitz, Zasorin, Walker, & Kleinberg, 1981).
Multiple System Atrophy with Autonomic Failure (Shy-Drager Syndrome):
- A controlled trial using lisuride in patients with multiple system atrophy with autonomic failure showed limited improvement in Parkinsonian features, suggesting that its effectiveness might be constrained by the extent of post-synaptic dopamine receptors and central noradrenergic systems damage (Lees & Bannister, 1981).
2. Endocrine System Applications
Prolactin-Related Disorders:
- Lisuride has been identified as a potent inhibitor of prolactin secretion, suggesting potential therapeutic use in hyperprolactinemic states and acromegaly. This was observed in studies measuring the serum levels of various hormones including prolactin, growth hormone, and thyroid-stimulating hormone (Delitala, Wass, Stubbs, Jones, Williams, & Besser, 1979).
3. Experimental Research
Cerebral Infarction:
- Research indicates that lisuride may have a protective effect against cerebral infarction, as evidenced by prolonged survival time, suppression of cerebral edema, and reduction in histological brain damage in rat models (Miyazawa, Murayama, & Nakagawa, 1991).
Antiproliferative Effects on Pituitary Adenomas:
- Lisuride has demonstrated antiproliferative effects on prolactin-secreting adenomas by decreasing their synthesis of DNA. This suggests a potential role in treating certain types of pituitary tumors (Burdman, Calabrese, Harcus, & Macleod, 1982).
Safety And Hazards
Future Directions
There is now evidence from multiple Phase II clinical trials that psychedelic drugs can exert long-lasting anxiolytic, anti-depressant, and anti-drug abuse (nicotine and ethanol) effects in patients . Lisuride, a G protein-biased agonist at the 5-HT2AR, unlike the structurally-related lysergic acid diethylamide (LSD), does not typically produce hallucinations in normal subjects at routine doses . This opens up new possibilities for its use in diverse settings .
properties
IUPAC Name |
3-[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRGVLQUQGGVSM-KBXCAEBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19875-60-6 (maleate (1:1)) | |
Record name | Lisuride [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023217, DTXSID30274075 | |
Record name | Lisuride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Lisuride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Lisuride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014727 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.40e-01 g/L | |
Record name | Lisuride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014727 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Lisuride is an anti-Parkinson drug chemically related to the dopaminergic ergoline Parkinson's drugs. Lisuride binds to the 5-HT(1A) and 5-HT(2A/2C) receptors. It is also thought to bind to the dopamine receptor and to act as a dopamine agonist. Evidence has also emerged that Lisuride also binds to the Histamine H1 receptor. | |
Record name | Lisuride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00589 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Lisuride | |
CAS RN |
18016-80-3, 140387-89-9 | |
Record name | Lisuride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18016-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lisuride [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lisuride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00589 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lisuride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Lisuride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lisuride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.099 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LISURIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0QN3D755O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Lisuride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014727 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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